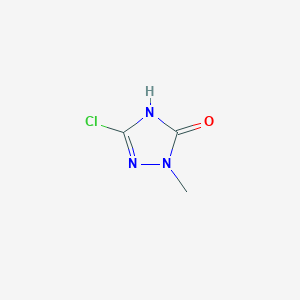

5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Vue d'ensemble

Description

“5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one” is a chemical compound. However, the specific details about this compound are not readily available1234.

Synthesis Analysis

The synthesis of similar compounds often involves reactions with various ester ethoxycarbonylhydrazones with several primary amines5. However, the specific synthesis process for “5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one” is not explicitly mentioned in the available literature5.

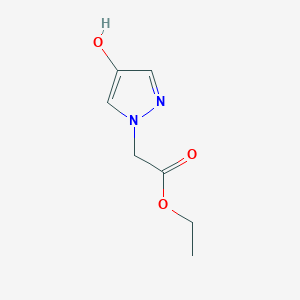

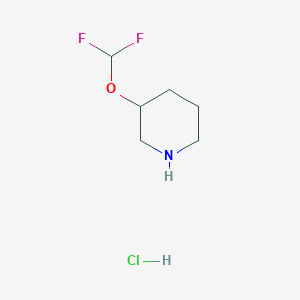

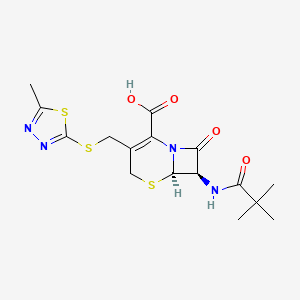

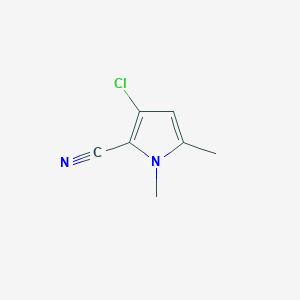

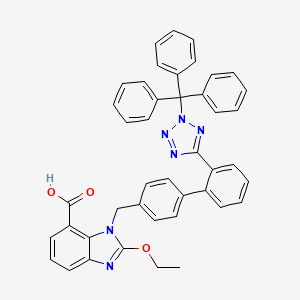

Molecular Structure Analysis

The molecular structure of a compound is based on structures generated from information available in databases2. However, the specific molecular structure of “5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one” is not provided in the available sources23.

Chemical Reactions Analysis

The chemical reactions involving similar compounds often include azo coupling reactions6. However, the specific chemical reactions involving “5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one” are not detailed in the available sources5.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular formula, molecular weight, density, and refractive index37. However, the specific physical and chemical properties of “5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one” are not provided in the available sources37.

Applications De Recherche Scientifique

-

High Explosive Insensitive Energetic Material

- Field: Chemistry of Heterocyclic Compounds

- Application: 5-Nitro-3H-1,2,4-triazol-3-one (NTO) is a low sensitive and thermally stable high energetic material containing a heterocyclic ring. It can be used to substitute highly sensitive high energetic materials that are thermally and photochemically less stable .

- Method: This review provides a survey of various routes utilized for the synthesis of NTO, changes in its morphology by varying solvent systems, characterization, decomposition mechanisms, and use of metal oxides and other catalysts to enhance or diminish the thermal decomposition temperature of NTO .

- Results: Research has been carried out to enhance the thermal stability, burn rate, insensitivity to external force, and to synthesize new energetic materials with enhanced properties .

-

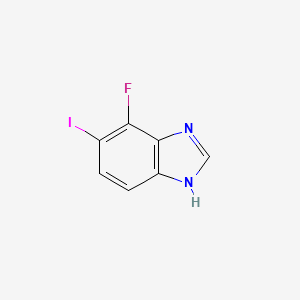

Therapeutic Potential of Imidazole Containing Compounds

- Field: Medicinal Chemistry

- Application: Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .

- Method: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

- Results: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Safety And Hazards

Safety and hazards of a compound can be determined by its hazard classification and labelling2. However, the specific safety and hazards of “5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one” are not detailed in the available sources23.

Orientations Futures

The future directions for research on similar compounds often involve the development of new drugs to overcome antimicrobial resistance1. However, the specific future directions for research on “5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one” are not mentioned in the available sources1.

Please note that the information provided is based on the available sources and there may be additional information not covered in this analysis.

Propriétés

IUPAC Name |

5-chloro-2-methyl-4H-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3O/c1-7-3(8)5-2(4)6-7/h1H3,(H,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGIWFHUNHSWAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)NC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B1459877.png)

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-pyridin-3-ylprop-2-en-1-one](/img/structure/B1459887.png)